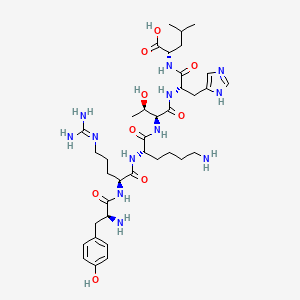(prop-2-en-1-yl)-lambda~5~-phosphane CAS No. 651779-55-4](/img/structure/B12527409.png)
[(4-Methylphenyl)imino](diphenyl)(prop-2-en-1-yl)-lambda~5~-phosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Methylphenyl)imino(prop-2-en-1-yl)-lambda~5~-phosphane is a complex organophosphorus compound It features a phosphane core bonded to a prop-2-en-1-yl group, a diphenyl group, and a (4-methylphenyl)imino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methylphenyl)imino(prop-2-en-1-yl)-lambda~5~-phosphane typically involves the following steps:
Formation of the Phosphane Core: The initial step involves the preparation of the phosphane core. This can be achieved by reacting triphenylphosphine with an appropriate alkylating agent under controlled conditions.
Introduction of the Prop-2-en-1-yl Group: The prop-2-en-1-yl group is introduced via a substitution reaction, where the phosphane core reacts with an allyl halide in the presence of a base.
Addition of the (4-Methylphenyl)imino Group: The final step involves the addition of the (4-methylphenyl)imino group through a condensation reaction with an appropriate amine derivative.
Industrial Production Methods
Industrial production of (4-Methylphenyl)imino(prop-2-en-1-yl)-lambda~5~-phosphane follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of Intermediates: Large-scale synthesis of the phosphane core and allyl halide intermediates.
Continuous Flow Reactions: Utilizing continuous flow reactors to ensure efficient and consistent production.
Purification and Quality Control: Employing advanced purification techniques such as chromatography and crystallization to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(4-Methylphenyl)imino(prop-2-en-1-yl)-lambda~5~-phosphane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the allyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Phosphine Oxides: Formed through oxidation.
Amines: Resulting from the reduction of the imino group.
Substituted Derivatives: Produced through nucleophilic substitution reactions.
Scientific Research Applications
(4-Methylphenyl)imino(prop-2-en-1-yl)-lambda~5~-phosphane has several scientific research applications:
Catalysis: Used as a ligand in transition metal catalysis for various organic transformations.
Materials Science: Employed in the synthesis of novel materials with unique electronic and optical properties.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design and development.
Biological Studies: Studied for its interactions with biological molecules and potential therapeutic applications.
Mechanism of Action
The mechanism of action of (4-Methylphenyl)imino(prop-2-en-1-yl)-lambda~5~-phosphane involves its ability to coordinate with metal centers, thereby influencing the reactivity and selectivity of catalytic processes. The imino and phosphane groups play crucial roles in stabilizing transition states and intermediates during reactions.
Comparison with Similar Compounds
Similar Compounds
Triphenylphosphine: A simpler phosphane compound used widely in catalysis.
(4-Methylphenyl)phosphane: Similar structure but lacks the imino group.
Diphenylphosphane: Lacks the prop-2-en-1-yl group.
Uniqueness
(4-Methylphenyl)imino(prop-2-en-1-yl)-lambda~5~-phosphane is unique due to its combination of functional groups, which imparts distinct reactivity and coordination properties. This makes it a versatile compound in various chemical applications.
Properties
CAS No. |
651779-55-4 |
|---|---|
Molecular Formula |
C22H22NP |
Molecular Weight |
331.4 g/mol |
IUPAC Name |
(4-methylphenyl)imino-diphenyl-prop-2-enyl-λ5-phosphane |
InChI |
InChI=1S/C22H22NP/c1-3-18-24(21-10-6-4-7-11-21,22-12-8-5-9-13-22)23-20-16-14-19(2)15-17-20/h3-17H,1,18H2,2H3 |
InChI Key |
APEZGSFPXQEOSU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N=P(CC=C)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




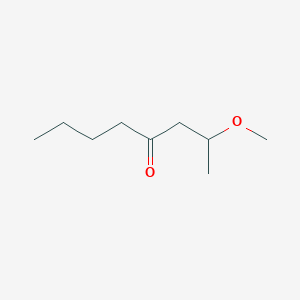
![1H-Imidazo[4,5-c]quinoline-4-carbonitrile, 1-(2-methylpropyl)-](/img/structure/B12527343.png)
![tert-Butyl 3-[2-(2,4-dinitrophenyl)hydrazinylidene]butanoate](/img/structure/B12527346.png)

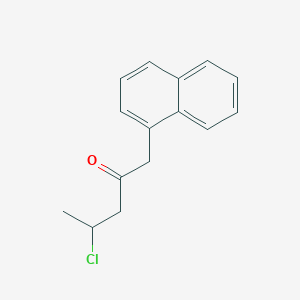

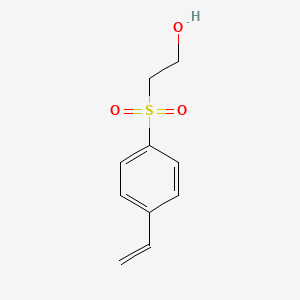
![2-Phenyl-1-[(1S)-1-phenylethyl]aziridine](/img/structure/B12527369.png)
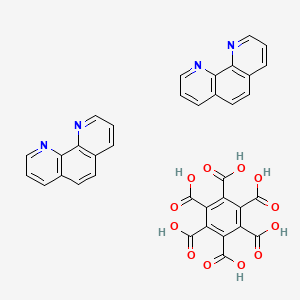
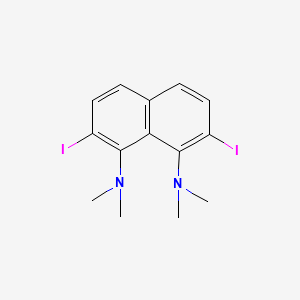
![3,5-Dimethyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylic acid](/img/structure/B12527387.png)
